Product packaging for 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole(Cat. No.:)

7-Fluoro-6-methoxy-2,3-dihydro-1H-indole

Cat. No.: B13082446
M. Wt: 167.18 g/mol
InChI Key: KKDIJAVXCPXERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-methoxy-2,3-dihydro-1H-indole (CAS 1388024-70-1) is a high-purity (95%) chemical building block of significant interest in medicinal chemistry and drug discovery research . It features a 2,3-dihydroindole core, a privileged scaffold frequently found in compounds with diverse biological activities . The strategic incorporation of fluoro and methoxy substituents enhances its potential for interaction with biological targets and fine-tunes its physicochemical properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . This specific indole derivative serves as a key synthetic precursor for the development of novel therapeutic agents. Research into similar 2,3-dihydro-1H-indole compounds highlights their application in exploring treatments for central nervous system (CNS) disorders, obesity, diabetes, and cardiovascular diseases . The compound is supplied for non-human research applications only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Product Specifications: • CAS Number: 1388024-70-1 • Molecular Formula: C 9 H 10 FNO • Molecular Weight: 167.18 g/mol • Purity: ≥95% • Storage: Store at 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO B13082446 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

7-fluoro-6-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-3,11H,4-5H2,1H3

InChI Key

KKDIJAVXCPXERU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCN2)C=C1)F

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 6 Methoxy 2,3 Dihydro 1h Indole

Retrosynthetic Analysis of 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole

A retrosynthetic analysis of this compound reveals that the principal disconnection can be made at the C-N and C-C bonds of the pyrroline (B1223166) ring. This approach points to a substituted aniline (B41778) as a logical precursor. Specifically, an N-substituted 3-fluoro-4-methoxyaniline (B107172) bearing a two-carbon unit (such as an allyl or a haloethyl group) on the nitrogen atom is an ideal starting point for intramolecular cyclization to form the dihydroindole ring system.

This strategy simplifies the synthesis into two main stages: the preparation of the appropriately substituted aniline precursor and the subsequent cyclization to construct the bicyclic dihydroindole core.

Precursor Synthesis Strategies

Synthesis of Fluorinated Anilines

The synthesis of fluorinated anilines often begins with commercially available fluorinated nitroaromatics. For instance, 3-fluoro-4-methoxyaniline can be prepared from 4-fluoro-3-nitrophenol (B1340275). The synthesis proceeds through the methylation of the hydroxyl group, followed by the reduction of the nitro group to an amine. This sequence ensures the desired arrangement of the fluoro and methoxy (B1213986) substituents on the aniline ring.

Alternatively, direct fluorination of a suitably protected aniline derivative can be employed, although this method may present challenges in controlling regioselectivity.

Introduction of Methoxy Group in Precursors

The methoxy group is typically introduced via nucleophilic aromatic substitution or by methylation of a corresponding phenol (B47542). In the context of synthesizing 3-fluoro-4-methoxyaniline, starting from a precursor like 4-fluoro-3-nitrophenol allows for the straightforward methylation of the phenolic hydroxyl group using reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. chim.it This methoxylation step is generally high-yielding and is performed prior to the reduction of the nitro group. chim.it

Cyclization Approaches to the Dihydroindole Core

Once the N-substituted 3-fluoro-4-methoxyaniline precursor is obtained, the final and crucial step is the intramolecular cyclization to form the dihydroindole ring. This can be achieved through various methods, including acid-catalyzed and metal-catalyzed reactions.

Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization is a common method for the synthesis of indolines from N-allylanilines. nih.gov In this approach, the N-allyl-3-fluoro-4-methoxyaniline is treated with a strong acid, such as sulfuric acid or polyphosphoric acid. The acid protonates the alkene, generating a carbocation which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. This process, known as the Brønsted acid-catalyzed hydroarylation, leads to the formation of the five-membered pyrroline ring fused to the benzene (B151609) ring. Subsequent workup yields the this compound.

Reaction Catalyst Description
HydroarylationStrong acids (e.g., H2SO4, PPA)Intramolecular electrophilic substitution of an N-allylaniline.

Metal-Catalyzed Cyclizations (e.g., Gold, Palladium)

Transition metal catalysis offers a milder and often more selective alternative to acid-catalyzed methods for the construction of the dihydroindole core. organicreactions.orgnih.gov

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for the synthesis of indoles and their derivatives. organicreactions.orgnih.gov For instance, an intramolecular Heck reaction can be employed. This involves the cyclization of an N-(2-haloallyl)-3-fluoro-4-methoxyaniline, where the palladium catalyst facilitates the C-C bond formation between the aromatic ring and the allylic group. Another palladium-catalyzed approach is the Wacker-type cyclization of N-allyl-3-fluoro-4-methoxyaniline, which proceeds through an aminopalladation/reductive elimination sequence. mdpi.com

Gold-Catalyzed Cyclizations: Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the synthesis of various heterocyclic compounds, including indolines. nih.govrsc.org Gold(I) catalysts are known to be highly carbophilic and can activate alkynes and allenes towards nucleophilic attack. For the synthesis of this compound, a gold-catalyzed intramolecular hydroamination of an N-propargyl-3-fluoro-4-methoxyaniline could be a viable route. The gold catalyst would activate the alkyne, facilitating the intramolecular attack of the aniline nitrogen to form the dihydroindole ring.

Catalyst System Typical Precursor General Mechanism
Palladium(II) complexesN-allyl or N-(2-haloallyl) anilinesIntramolecular Heck reaction or Wacker-type cyclization. nih.govmdpi.com
Gold(I) complexesN-propargyl anilinesAlkyne activation followed by intramolecular hydroamination. nih.govrsc.org

Intramolecular Annulation Reactions

The construction of the 2,3-dihydro-1H-indole (indoline) skeleton is a foundational step in many synthetic routes. Intramolecular annulation, or cyclization, reactions provide a powerful means to assemble this bicyclic system from acyclic precursors. These methods often involve the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

One effective strategy involves the N-Bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamide derivatives. rsc.org This reaction proceeds efficiently under mild conditions, often requiring only a base to facilitate the cyclization. The mechanism is believed to involve the activation of the indole (B1671886) ring by NBS, followed by nucleophilic attack from the N-alkoxyamide moiety to form the fused indoline (B122111) ring system. The choice of substituents on the indole ring can influence the reaction pathway, leading to either fused or spirocyclic products. rsc.org

Another powerful approach is the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. nih.gov This method is particularly useful for creating indolines with multiple substituents on the benzene ring. The process is highly modular, allowing for the assembly of complex precursors through transition-metal-mediated coupling reactions. Upon heating, the enyne substrate undergoes a cycloaddition to form a highly strained intermediate, which then rearranges to the stable indoline structure. nih.gov For the synthesis of this compound, this would entail designing an acyclic precursor with the fluoro and methoxy groups already in place on the aromatic component.

Palladium-catalyzed reactions also offer a versatile platform for intramolecular cyclization. For instance, the annulation of 2-iodostyrenes with di-t-butyldiaziridinone can construct the indoline ring through the simultaneous formation of two C-N bonds. This process involves vinyl C-H activation as a key step. organic-chemistry.org

Table 1: Representative Conditions for Intramolecular Annulation to form Indolines
MethodKey Reagents/CatalystSubstrate TypeGeneral ConditionsReference
NBS-Induced AnnulationNBS, Base (e.g., NaH)3-(Indol-3-yl)-N-alkoxypropanamideTHF, 0 °C to rt rsc.org
[4+2] CycloadditionHeat (Thermal)Ynamide-Enyne ConjugateToluene, 110-210 °C nih.gov
Palladium-Catalyzed C-H ActivationPd(TFA)₂, dppf, PivOH2-Iodostyrene, DiaziridinoneToluene, 100 °C organic-chemistry.org

Directed Fluorination Methods for Dihydroindoles

Introducing a fluorine atom onto a pre-formed 6-methoxy-2,3-dihydro-1H-indole ring presents a significant regioselectivity challenge. The electron-donating nature of the methoxy group and the nitrogen atom activates the aromatic ring toward electrophilic attack, but directing an incoming electrophile specifically to the C7 position requires specialized techniques.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for creating C-F bonds and involves the reaction of a nucleophilic substrate with an electrophilic fluorine source ("F+"). wikipedia.org A variety of N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor, are widely used for this purpose due to their stability and relative safety. wikipedia.orgbrynmawr.edu

When applied to an electron-rich substrate like 6-methoxy-dihydroindole, direct electrophilic fluorination would likely yield a mixture of products. The directing effects of the methoxy group and the amino group would favor substitution at the ortho and para positions. For 6-methoxy-dihydroindole, the C5 and C7 positions are activated. Achieving high selectivity for the C7 position over the C5 position is often difficult without a directing group, as the electronic and steric environments can be similar. Studies on the electrophilic fluorination of indoles and related heterocycles have shown that the reaction outcome is highly substrate-dependent. mdpi.com For instance, the reaction of enol esters with Selectfluor proceeds via a polar two-electron process, highlighting the reagent's electrophilic nature. nih.gov

Table 2: Common Reagents for Electrophilic Fluorination
ReagentAbbreviationTypical ApplicationReference
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorFluorination of electron-rich aromatics, enolates, and silyl (B83357) enol ethers mdpi.comnih.gov
N-FluorobenzenesulfonimideNFSIMild fluorination of a wide range of substrates, including indoles brynmawr.edu

Nucleophilic Fluorination Approaches

Nucleophilic fluorination offers an alternative pathway where a fluoride (B91410) ion (F-) displaces a leaving group on the aromatic ring. This approach typically requires the precursor to have a good leaving group, such as a nitro or halo group, at the target position (C7). The reaction, often a nucleophilic aromatic substitution (SNAr), is facilitated by the presence of electron-withdrawing groups on the aromatic ring.

In the context of synthesizing 7-fluoro-6-methoxy-dihydroindole, this strategy would necessitate a starting material like 7-nitro-6-methoxy-dihydroindole or 7-chloro-6-methoxy-dihydroindole. The methoxy group at C6 is electron-donating, which disfavors a classical SNAr mechanism. Therefore, this approach is generally less viable for this specific substitution pattern unless the ring is otherwise strongly activated or a transition-metal-catalyzed process is employed.

Radical Fluorination Pathways

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. vu.nl This method has gained prominence as it can functionalize C-H bonds that are unreactive under ionic conditions. Radical intermediates can be generated through various means, including photoredox catalysis. vu.nlresearchgate.net Reagents like Selectfluor and NFSI, typically known as electrophilic fluorinating agents, can also act as fluorine atom transfer agents to carbon radicals. mpg.debeilstein-journals.org

For the C7-fluorination of 6-methoxy-dihydroindole, a radical approach would require a method to selectively generate a radical at the C7 position. While benzylic C(sp³)–H bonds are often susceptible to radical functionalization, achieving selective C(sp²)–H abstraction on a substituted benzene ring is challenging. beilstein-journals.org However, strategies involving directing groups in radical reactions are emerging. For example, photochemically induced, hydroxy-directed fluorination of remote unactivated C(sp³)–H bonds demonstrates that radical reactions can be controlled by proximal functional groups. rsc.orgresearchgate.net This suggests the potential for developing a system where a directing group on the dihydroindole nitrogen could guide a radical fluorination process to the C7 position.

Regioselective Fluorination at the C7 Position

The most promising strategy for the selective synthesis of 7-fluoro-6-methoxy-dihydroindole is transition-metal-catalyzed C-H activation, utilizing a directing group attached to the indole nitrogen. This approach has been successfully employed for a wide range of C7-functionalizations of indoles and indolines, including olefination, acylation, and alkynylation. acs.orgresearchgate.netacs.org

The underlying principle involves the coordination of a transition metal catalyst (e.g., Rh, Pd, Ir, Cu) to a directing group on the nitrogen atom. nih.govresearchgate.netnih.govacs.org This coordination positions the metal center in close proximity to the C7-H bond, facilitating its cleavage via a cyclometalation step. The resulting metallacyclic intermediate can then react with a fluorinating agent to install the fluorine atom at the C7 position.

Several directing groups have been shown to be effective for C7-functionalization, including N-imino, N,N-diisopropylcarbamoyl, and various phosphorus- and sulfur-containing groups. researchgate.netnih.govresearchgate.netnih.gov Palladium and copper catalysts are particularly relevant for C-H fluorination. nih.govspringernature.com A plausible route would involve:

Installation of a removable directing group (e.g., 8-aminoquinoline (B160924) or a picolinamide) onto the nitrogen of 6-methoxy-2,3-dihydro-1H-indole.

Reaction with a palladium or copper catalyst in the presence of a fluoride source (such as AgF) to effect the directed C7-H fluorination. nih.gov

Removal of the directing group to yield the final product.

This strategy overcomes the inherent electronic preferences of the substituted ring, providing a powerful tool for achieving high regioselectivity. researchgate.net

Post-Cyclization Methoxy Group Introduction

An alternative synthetic logic involves introducing the methoxy group after the dihydroindole ring has been formed and fluorinated. This would begin with 7-fluoro-2,3-dihydro-1H-indole as the substrate. The challenge then becomes the regioselective introduction of a methoxy group at the C6 position.

A common method to introduce such functionality is to first install a hydroxyl group, which can then be methylated. A catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has been developed via the condensation of carboxymethyl cyclohexadienones and amines, which could be adapted for dihydroindole systems. acs.org Alternatively, direct oxidation of a C-H bond to a C-OH bond on an activated aromatic ring can be challenging but is possible. For instance, peracid oxidation can convert activated aromatic compounds into the corresponding phenols. nih.gov

A more controllable, multi-step sequence could involve:

Nitration of 7-fluoro-dihydroindole. The fluorine is an ortho-, para-director, but the C6 position is sterically accessible.

Reduction of the resulting nitro group to an amine.

Diazotization of the amine followed by hydrolysis to install a hydroxyl group at C6.

Williamson ether synthesis using a methylating agent (e.g., methyl iodide or dimethyl sulfate) to convert the hydroxyl group to the desired methoxy group.

This pathway, while longer, offers a classical and often reliable method for the controlled introduction of a methoxy group onto a functionalized aromatic ring.

Stereoselective Synthesis of Chiral this compound Derivatives

The generation of chiral indolines with high enantiopurity is of paramount importance, as the biological activity of such molecules is often dependent on their stereochemistry. The direct asymmetric synthesis of this compound has not been extensively reported; however, analogous stereoselective transformations of substituted indoles provide a strong foundation for its potential synthesis. A prominent strategy involves the asymmetric hydrogenation of the corresponding indole, 7-fluoro-6-methoxy-1H-indole.

Catalytic asymmetric hydrogenation of indoles has emerged as a powerful tool for the synthesis of chiral indolines. Rhodium complexes with chiral diphosphine ligands, such as PhTRAP, have demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of various N-protected indoles. acs.orgresearchgate.net This methodology is applicable to a wide range of substituted indoles, affording the corresponding chiral indolines in high yields and with excellent enantiomeric excesses.

Another significant advancement is the use of chiral Brønsted acids as catalysts for the enantioselective reduction of 3H-indoles. This metal-free approach utilizes a Hantzsch ester as the hydrogen source and provides a valuable alternative to transition-metal-catalyzed methods. organic-chemistry.org The reaction proceeds under mild conditions and has been successfully applied to a variety of 2-substituted and 2,3-disubstituted 3H-indoles, yielding optically active indolines with high enantioselectivity. organic-chemistry.org While this method requires the pre-formation of a 3H-indole tautomer, it offers a complementary strategy for accessing chiral indoline frameworks.

The table below summarizes representative examples of catalytic asymmetric hydrogenation of substituted indoles, illustrating the potential for synthesizing chiral this compound.

SubstrateCatalyst SystemConditionsYield (%)Enantiomeric Excess (ee, %)Reference
N-acetyl-2-methylindole[Rh(cod)2]SbF6 / (S,S)-(R,R)-PhTRAPH2 (50 atm), Toluene, 40 °C, 24 h9995 acs.org
N-tosyl-3-phenylindole[Rh(cod)2]SbF6 / (S,S)-(R,R)-PhTRAPH2 (50 atm), Toluene, 40 °C, 24 h9898 acs.org
2-Phenyl-3-methyl-3H-indoleChiral Phosphoric Acid / Hantzsch EsterToluene, 40 °C, 24 h9897 organic-chemistry.org
2-Naphthyl-3-methyl-3H-indoleChiral Phosphoric Acid / Hantzsch EsterToluene, 40 °C, 24 h9996 organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned, drawing from general advancements in indole and indoline synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.gov The synthesis of fluorinated indole derivatives has been successfully achieved using microwave-assisted methods. tandfonline.com This technology could potentially be applied to the cyclization or reduction steps in the synthesis of this compound, reducing energy consumption and reaction times.

Photocatalysis: Visible-light photocatalysis offers a green and sustainable approach to organic synthesis, utilizing light as a renewable energy source. Photocatalyzed methods for the synthesis of substituted indolines have been reported, often proceeding under mild, metal-free conditions. acs.orgnih.gov These radical-based cyclizations can be highly efficient and tolerate a wide range of functional groups, making them an attractive option for the synthesis of complex indolines.

Solvent-Free and One-Pot Reactions: The development of solvent-free and one-pot synthetic protocols is a cornerstone of green chemistry, as it minimizes waste and improves process efficiency. A one-pot, solvent-free method for the synthesis of substituted γ-carbolines from indole-2-aldehydes has been reported, demonstrating the feasibility of complex transformations without the need for bulk solvents. beilstein-journals.org Adapting such principles to the synthesis of this compound, for instance, by combining multiple reaction steps into a single operation, could significantly enhance the sustainability of the process.

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key green chemistry objective. While many traditional indole syntheses rely on volatile organic compounds, research into performing these reactions in aqueous media is gaining traction. The development of water-tolerant catalysts and reaction conditions could pave the way for a greener synthesis of this compound.

Reaction Mechanisms and Chemical Transformations of 7 Fluoro 6 Methoxy 2,3 Dihydro 1h Indole

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Dihydroindole Ring

The benzene (B151609) portion of the 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole nucleus is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents. The methoxy (B1213986) group at the C6 position is a strong activating group and an ortho-, para-director. The fluorine atom at the C7 position is a deactivating group but is also an ortho-, para-director.

In the context of the dihydroindole ring, the nitrogen atom's lone pair can also participate in directing electrophiles, further complicating the regioselectivity. Generally, for electron-rich aromatic systems, reactions like the Vilsmeier-Haack formylation and Friedel-Crafts acylation are common methods for introducing carbonyl functionalities.

Vilsmeier-Haack Reaction: This reaction typically introduces a formyl group onto electron-rich aromatic rings. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. For this compound, the position of formylation would be influenced by the combined directing effects of the methoxy and fluoro groups, as well as the dihydro-pyrrole ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Similar to the Vilsmeier-Haack reaction, the regioselectivity is a key aspect to consider. The strong activating effect of the methoxy group would likely direct the incoming electrophile to one of the available ortho or para positions.

Reaction TypeReagentsPotential Products
Vilsmeier-HaackPOCl₃, DMFFormylated dihydroindole
Friedel-Crafts AcylationRCOCl, AlCl₃Acylated dihydroindole

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Nucleophilic Substitution Reactions at C7-Fluorine

The fluorine atom at the C7 position is generally a poor leaving group in nucleophilic aromatic substitution (SNA) reactions unless activated by strong electron-withdrawing groups positioned ortho or para to it. In this compound, the presence of the electron-donating methoxy group at C6 would further disfavor nucleophilic attack at C7. However, under forcing conditions or with highly reactive nucleophiles, displacement of the fluoride (B91410) may be possible. Studies on related difluoroquinoxalines have shown that fluorine atoms can be substituted by various nucleophiles, with the reaction outcome dependent on the nature of the nucleophile. bohrium.com

Reactivity of the Methoxy Group and its Transformations

The methoxy group at C6 is a potential site for chemical modification. A common transformation for aryl methyl ethers is O-demethylation to the corresponding phenol (B47542). This can be achieved using various reagents, such as strong protic acids (HBr, HI) or Lewis acids (BBr₃). In a biochemical context, cytochrome P450 enzymes are known to catalyze the O-demethylation of methoxy-substituted aromatic compounds. researchgate.net The resulting phenol can then serve as a handle for further functionalization.

TransformationReagentsProduct
O-DemethylationBBr₃ or HBr7-Fluoro-2,3-dihydro-1H-indol-6-ol

Table 2: Transformation of the Methoxy Group

Oxidative and Reductive Transformations of the Dihydroindole System

The 2,3-dihydro-1H-indole (indoline) core can undergo oxidation to the corresponding indole (B1671886). This aromatization is a significant transformation as it changes the electronic and steric properties of the molecule. This dehydrogenation can be achieved using various chemical oxidizing agents or catalytically. Notably, cytochrome P450 enzymes have been shown to catalyze the "aromatase" metabolism of indoline (B122111) to indole through a formal dehydrogenation pathway. researchgate.net

Conversely, while the dihydroindole is already a reduced form of indole, further reduction of the benzene ring is possible under specific and often harsh conditions, such as catalytic hydrogenation at high pressure and temperature.

Ring-Opening and Rearrangement Reactions

The dihydroindole ring system is generally stable. However, under specific conditions, ring-opening or rearrangement reactions could potentially occur. For instance, strong oxidizing conditions could lead to cleavage of the five-membered ring. Rearrangement reactions are less common for this scaffold but could be envisioned under photochemical or strong acid-catalyzed conditions.

Studies on Reaction Intermediates and Transition States

Detailed mechanistic studies involving the isolation or spectroscopic observation of reaction intermediates and the computational modeling of transition states for reactions of this compound are not extensively reported in the literature. For electrophilic aromatic substitution, the formation of a Wheland intermediate (a resonance-stabilized carbocation) is a key step. The stability of the possible regioisomeric Wheland intermediates would determine the final product distribution. For nucleophilic substitution reactions, a Meisenheimer complex could be a potential intermediate, although its formation would be energetically unfavorable for this specific substrate.

Computational and Theoretical Studies of 7 Fluoro 6 Methoxy 2,3 Dihydro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods provide insights into the electronic structure and geometry of molecules, which are crucial for predicting their reactivity and physical properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

This optimization is achieved by finding the minimum energy arrangement of the atoms in the molecule. The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electron distribution and molecular orbitals. The choice of functional and basis set is critical for obtaining reliable results. For instance, studies on other indole (B1671886) derivatives have successfully utilized the B3LYP functional for accurate predictions.

The output of a DFT geometry optimization provides key parameters such as bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are essential for understanding the molecule's shape and steric interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-F~1.35 Å
C-O (methoxy)~1.36 Å
N-H~1.01 Å
Bond AngleC-C-F~118°
C-O-C (methoxy)~117°
Dihedral AngleH-N-C-CVaries based on ring pucker

Note: These values are illustrative and based on typical bond lengths and angles in similar organic molecules. Actual values would be obtained from a specific DFT calculation.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties.

For this compound, high-accuracy ab initio calculations could be used to refine the results obtained from DFT. These methods are particularly useful for calculating properties where electron correlation effects are significant. For example, they can provide benchmark values for the molecule's energy and dipole moment, against which DFT results can be compared.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's chemical reactivity and electronic transitions.

Frontier Molecular Orbital (FMO) Theory Application

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and electronic excitability. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom would influence the energies and distributions of the HOMO and LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Note: These are representative energy values for a stable organic molecule. The actual values would be determined by a specific quantum chemical calculation.

Charge Density Distribution Analysis

The charge density distribution within a molecule reveals how electrons are shared between atoms. This analysis helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of its electrostatic potential and reactive sites.

A Molecular Electrostatic Potential (MEP) map is a common way to visualize the charge distribution. On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the fluorine and oxygen atoms due to their high electronegativity, and around the aromatic ring's π-system. The hydrogen atom attached to the nitrogen would likely exhibit a positive potential.

Spectroscopic Property Prediction (Theoretical)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Theoretical predictions of spectroscopic data are invaluable for identifying and characterizing new compounds. For this compound, computational methods could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency calculation. The predicted frequencies and their intensities can help in assigning the characteristic vibrational modes of the molecule, such as N-H stretching, C-F stretching, and C-O stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are crucial for interpreting experimental NMR spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. TD-DFT calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions), which are responsible for the molecule's color and photophysical properties.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, aiding in spectral assignment and structural verification. The primary method for these calculations is Density Functional Theory (DFT), often paired with the Gauge-Including Atomic Orbital (GIAO) method. youtube.comimist.ma This approach effectively calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.

The process begins with the optimization of the molecule's three-dimensional geometry at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Following this, an NMR calculation is performed on the optimized geometry using the GIAO method. youtube.comidc-online.com The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_sample). imist.ma

For this compound, one would expect the fluorine and methoxy groups to significantly influence the chemical shifts of the aromatic and dihydro-pyrrole rings. The electron-withdrawing nature of the fluorine atom would generally lead to a deshielding (higher ppm) effect on nearby carbon and hydrogen atoms. Conversely, the methoxy group, being electron-donating through resonance, would cause shielding (lower ppm) at the ortho and para positions of the benzene (B151609) ring.

Illustrative Data:

The following table provides hypothetical ¹³C and ¹H NMR chemical shifts for this compound, based on general principles and data from related indole structures.

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C-2~30-40~3.0-3.5
C-3~45-55~3.5-4.0
C-3a~120-130-
C-4~110-120~6.5-7.0
C-5~115-125~6.8-7.2
C-6~140-150 (O-CH₃ substituted)-
C-7~150-160 (F substituted, J_CF)-
C-7a~130-140-
O-CH₃~55-60~3.8-4.2
N-H-~4.0-5.0 (broad)

Note: This interactive table contains hypothetical data for illustrative purposes.

Simulated Vibrational Frequencies (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods, primarily DFT, can accurately predict these vibrational frequencies and intensities. researchgate.netnih.gov

The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions. This results in a Hessian matrix, which, when diagonalized, yields the vibrational frequencies and normal modes. arxiv.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes would include:

N-H stretch: A characteristic peak in the IR spectrum, typically around 3300-3500 cm⁻¹.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the dihydro-pyrrole and methoxy groups just below 3000 cm⁻¹.

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band for the methoxy group, expected around 1000-1300 cm⁻¹.

C-F stretch: A strong, characteristic band in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range.

Illustrative Data:

This table presents expected prominent vibrational frequencies for the molecule.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected Intensity
N-H Stretch~3400Medium (IR)
Aromatic C-H Stretch~3100Medium (IR, Raman)
Aliphatic C-H Stretch~2950Medium (IR, Raman)
C=C Aromatic Ring Stretch~1600Strong (IR, Raman)
C-N Stretch~1300Medium (IR)
C-O (methoxy) Stretch~1250Strong (IR)
C-F Stretch~1100Strong (IR)

Note: This interactive table contains hypothetical data for illustrative purposes.

Electronic Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (approximating UV-Vis spectra) and investigating excited-state properties. cecam.orgmdpi.com This method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

The calculation is performed on the optimized ground-state geometry to predict vertical excitation energies, which correspond to the maxima of absorption bands. rsc.org The results provide the wavelength of maximum absorption (λ_max), the oscillator strength (f), which is related to the intensity of the transition, and the nature of the electronic transition (e.g., π → π* or n → π*). rsc.org Predicting emission spectra (fluorescence) involves optimizing the geometry of the first excited state and then calculating the energy for the transition back to the ground state.

For this compound, the electronic spectrum would be primarily determined by the π-system of the substituted benzene ring. Substituents can cause a bathochromic (red) or hypsochromic (blue) shift in absorption bands compared to the parent indoline (B122111) structure. The electron-donating methoxy group and the electron-withdrawing fluoro group would both be expected to influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the λ_max. nih.govchemrxiv.org

Illustrative Data:

Predicted electronic transitions for the molecule are shown below.

TransitionPredicted λ_max (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁~290-310~0.1-0.2HOMO → LUMO (π → π)
S₀ → S₂~250-270~0.3-0.5HOMO-1 → LUMO (π → π)

Note: This interactive table contains hypothetical data for illustrative purposes.

Conformational Analysis and Isomerism

The 2,3-dihydro-1H-indole (indoline) ring is not planar and exists in a puckered conformation. Conformational analysis aims to identify the different stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. imperial.ac.uklibretexts.org

Computational methods can systematically explore the potential energy surface of a molecule to find its low-energy conformers. This is often done by performing a conformational search using molecular mechanics force fields, followed by geometry optimization of the resulting unique conformers using a more accurate method like DFT. nih.govnih.gov The relative energies, after correction for zero-point vibrational energy, determine the population of each conformer at a given temperature according to the Boltzmann distribution.

For this compound, the five-membered dihydro-pyrrole ring can adopt an "envelope" or "twisted" conformation, where one or two atoms deviate from the plane of the other atoms. nih.gov The specific pucker and the orientation of the N-H bond (axial vs. equatorial-like) would be the primary conformational variables. The bulky methoxy group at the 6-position could introduce steric interactions that favor one conformer over others. Computational analysis would provide the relative stabilities of these conformers and the energy barriers for their interconversion.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.govcopernicus.org This provides insights into reaction kinetics and selectivity that can be difficult to obtain experimentally.

Using DFT, one can map out the entire potential energy surface of a reaction. This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculating the activation energy (the energy difference between the transition state and the reactants).

For this compound, one could computationally model various reactions, such as N-alkylation, electrophilic aromatic substitution on the benzene ring, or oxidation of the indoline core to an indole. copernicus.orgresearchgate.net For example, a study on electrophilic substitution would involve modeling the approach of an electrophile to different positions on the aromatic ring, calculating the energies of the corresponding sigma-complex intermediates and transition states to predict the most likely site of reaction (regioselectivity). The electronic effects of the fluoro and methoxy groups would be critical in determining this outcome.

Advanced Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For "7-Fluoro-6-methoxy-2,3-dihydro-1H-indole," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For "this compound," characteristic signals are expected for the aromatic protons, the methylene (B1212753) protons of the dihydroindole ring, the methoxy (B1213986) group protons, and the N-H proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The coupling patterns (multiplicity) arise from spin-spin interactions between neighboring non-equivalent protons, revealing their connectivity. For instance, the aromatic protons will exhibit splitting patterns dependent on their position relative to the fluorine atom and each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the aromatic ring are significantly affected by the fluorine and methoxy substituents. The presence of the fluorine atom will also induce C-F coupling, which can be observed in the ¹³C spectrum, providing further confirmation of the fluorine's position. The methoxy group will show a characteristic signal in the upfield region of the spectrum (around 55-60 ppm). acdlabs.comresearchgate.net

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F NMR spectrum of "this compound" would show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra, providing definitive evidence for the proximity of these atoms.

Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) ¹⁹F Chemical Shift (ppm, predicted)
N-H3.5 - 4.5 (broad s)--
C2-H₂~3.0 (t)~47-
C3-H₂~3.6 (t)~29-
C4-H~6.7 (d)~115 (d, JCF)-
C5-H~6.6 (d)~110-
OCH₃~3.8 (s)~56-
C6-O-~145-
C7-F-~148 (d, JCF)-120 to -140
C3a-~128 (d, JCF)-
C7a-~135 (d, JCF)-

Note: Predicted values are based on analogous compounds and general substituent effects. Actual experimental values may vary. JCF denotes coupling constant between carbon and fluorine.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For "this compound," COSY would show correlations between the protons on C-2 and C-3, and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. This experiment is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between carbon and hydrogen atoms. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the methoxy protons to the C-6 carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is valuable for determining the three-dimensional structure and stereochemistry of a molecule. For this compound, NOESY could show correlations between the C-2 protons and the N-H proton, providing information about the conformation of the five-membered ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of "this compound" with high accuracy by measuring its exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting charged fragments are detected. The fragmentation of "this compound" is expected to be influenced by the stable aromatic ring and the functional groups present. Common fragmentation pathways for related structures include the loss of a methyl group from the methoxy ether, and alpha-cleavage adjacent to the nitrogen atom in the dihydroindole ring. libretexts.orgscirp.org

Predicted Mass Spectrometry Fragmentation for this compound

m/z (predicted) Possible Fragment Fragmentation Pathway
181[M]⁺Molecular Ion
166[M - CH₃]⁺Loss of a methyl radical from the methoxy group
152[M - CH₂NH]⁺Alpha-cleavage of the dihydroindole ring
138[M - C₂H₅N]⁺Cleavage of the dihydroindole ring

Note: These are predicted fragmentation patterns based on the general fragmentation of amines and ethers. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of "this compound" can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would confirm the planar structure of the aromatic ring and the conformation of the non-aromatic five-membered ring. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

The IR and Raman spectra of "this compound" would exhibit characteristic bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-F stretching. The positions of these bands provide direct evidence for the presence of these functional groups. For example, the N-H stretching band is typically observed in the region of 3300-3500 cm⁻¹. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination

"this compound" is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule, for example by substitution at the C-2 or C-3 position, the resulting enantiomers could be distinguished using chiroptical spectroscopy techniques such as circular dichroism (CD). CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would be unique for each enantiomer, and the intensity of the CD signal would be proportional to the enantiomeric excess of the sample.

Research Applications in Organic Synthesis and Material Science

7-Fluoro-6-methoxy-2,3-dihydro-1H-indole as a Building Block in Complex Molecule Synthesis

The indoline (B122111) core is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. The strategic placement of fluoro and methoxy (B1213986) substituents on this core, as seen in this compound, offers a powerful tool for modulating the physicochemical and biological properties of target molecules.

Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby positively impacting the pharmacokinetic profile of a drug candidate. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and provide a handle for further functionalization.

While direct examples of the use of this compound in the total synthesis of complex natural products are not yet prevalent in the literature, its structural components are found in various pharmacologically active compounds. For instance, substituted indolines are key components in a range of therapeutic agents, and the introduction of fluorine and methoxy groups is a common strategy in medicinal chemistry to optimize lead compounds.

Table 1: Potential Applications of Substituted Indolines in Medicinal Chemistry

Therapeutic AreaExample of Indoline-Containing Drug ClassRole of Substituents (e.g., Fluoro, Methoxy)
OncologyTyrosine Kinase InhibitorsEnhance binding affinity, improve metabolic stability
NeurologyAntipsychotics, AntidepressantsModulate receptor binding, improve bioavailability
Infectious DiseasesAntibacterials, AntiviralsIncrease potency, overcome resistance mechanisms

The synthesis of complex molecules often relies on the availability of versatile building blocks. This compound, with its distinct substitution pattern, can serve as a precursor to a variety of more complex structures through functionalization at the nitrogen atom, the aromatic ring, or the benzylic positions.

Scaffold for Novel Organic Transformations and Catalyst Development

The indoline scaffold itself can be a platform for the development of new organic reactions. The reactivity of the N-H bond and the adjacent C-H bonds can be exploited in various transition metal-catalyzed cross-coupling reactions to introduce a wide array of substituents.

Furthermore, chiral indoline derivatives have found application as ligands in asymmetric catalysis. The rigid bicyclic structure of the indoline core can provide a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic transformations. The electronic properties of the 7-fluoro and 6-methoxy substituents could be harnessed to fine-tune the electronic nature of such ligands, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes. While specific examples utilizing this compound in catalyst development are yet to be reported, the general principle is well-established with other substituted indolines.

Precursor for Advanced Chemical Intermediates

This compound can be readily converted into a range of valuable chemical intermediates. For example, oxidation of the indoline ring can provide the corresponding indole (B1671886) derivative, 7-fluoro-6-methoxy-1H-indole. This transformation opens up access to the rich chemistry of the indole nucleus, which is a cornerstone of heterocyclic chemistry.

Moreover, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the fluorine and methoxy groups can be utilized to introduce additional functional groups at specific positions on the benzene (B151609) ring, leading to a diverse array of polysubstituted indoline derivatives. These derivatives can, in turn, serve as precursors for more complex molecular architectures.

Integration into Polycyclic and Fused Ring Systems

The indoline framework is a common starting point for the construction of more complex polycyclic and fused ring systems. acs.orgacs.orgnih.govrsc.orgmdpi.com Various synthetic strategies have been developed to annulate additional rings onto the indoline core, leading to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

For instance, intramolecular cyclization reactions involving substituents on the nitrogen atom or the aromatic ring can be employed to construct fused ring systems. The presence of the fluorine and methoxy groups in this compound can influence the feasibility and outcome of such cyclization reactions by altering the electron density of the aromatic ring and the nucleophilicity of the nitrogen atom.

Table 2: General Strategies for the Synthesis of Fused Indoline Systems

Reaction TypeDescriptionPotential Influence of Substituents
Pictet-Spengler ReactionCondensation of an indoline with an aldehyde or ketone followed by cyclization.Electronic effects of fluoro and methoxy groups can influence the rate and regioselectivity of the cyclization.
Friedel-Crafts Acylation/AlkylationIntramolecular reaction to form a new ring fused to the benzene moiety.The directing effects of the substituents will determine the position of ring closure.
Palladium-Catalyzed AnnulationCross-coupling reactions to build new rings onto the indoline scaffold.Substituents can affect the reactivity of the C-H bonds involved in the coupling process.

Potential in the Development of Optoelectronic Materials

Indole derivatives have garnered significant interest in the field of material science, particularly for their potential applications in optoelectronic devices. rsc.org The electron-rich nature of the indole ring system makes it a good electron donor, and by coupling it with electron-accepting moieties, molecules with interesting photophysical properties, such as intramolecular charge transfer (ICT), can be designed.

The introduction of fluorine atoms into organic conjugated materials is a well-established strategy to tune their electronic properties. rsc.org Fluorination generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can lead to improved electron injection and transport properties, as well as enhanced stability of the material. While the dihydroindole core of this compound is not fully conjugated, its corresponding oxidized indole form would be a prime candidate for incorporation into optoelectronic materials. The combined effects of the electron-donating methoxy group and the electron-withdrawing, LUMO-lowering fluorine atom could lead to materials with tailored optical and electronic properties.

Role in Fundamental Research on Fluorine Chemistry and Heterocyclic Reactivity

The study of this compound and its reactions can contribute to a deeper understanding of fundamental principles in fluorine and heterocyclic chemistry. The interplay between the electronic effects of the fluorine and methoxy substituents on the reactivity of the indoline ring system presents an interesting case for mechanistic studies.

Investigating the regioselectivity of electrophilic aromatic substitution reactions on this scaffold can provide valuable data on the directing effects of these two competing groups. Furthermore, studying the impact of the 7-fluoro substituent on the pKa of the indoline nitrogen and the reactivity of the N-H bond can offer insights into the subtle electronic influences of fluorine in heterocyclic systems. Such fundamental knowledge is crucial for the rational design of new reagents, catalysts, and functional molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.